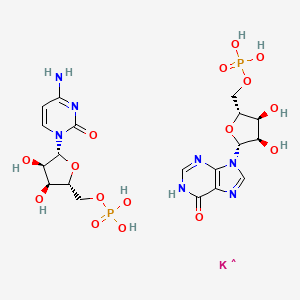
Ethyl 5-cyclohexyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-cyclohexyl-3-oxopentanoate is a chemical compound with the molecular formula C13H22O3 . It has an average mass of 226.312 Da and a monoisotopic mass of 226.156891 Da .
Synthesis Analysis
The synthesis of Ethyl 5-cyclohexyl-3-oxopentanoate involves several steps. One method involves the use of ethanol and sodium ethanolate . The reaction mixture is refluxed for 6 - 8 hours under an inert atmosphere . After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in water and acidified by the addition of 13% HCl . The resulting precipitate is filtered, washed sequentially with water, ethanol, and ether, and then dried .Molecular Structure Analysis
The molecular structure of Ethyl 5-cyclohexyl-3-oxopentanoate consists of a cyclohexyl group attached to a pentanoate ester group . The cyclohexyl group is a six-membered carbon ring, and the pentanoate ester group contains a carbonyl (C=O) and an ethoxy (C2H5O) group .Scientific Research Applications
Green Solvent
While not directly related to Ethyl 5-cyclohexyl-3-oxopentanoate, a similar compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents . It’s possible that Ethyl 5-cyclohexyl-3-oxopentanoate could have similar applications given its structural similarity .
properties
IUPAC Name |
ethyl 5-cyclohexyl-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-12(14)9-8-11-6-4-3-5-7-11/h11H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJFXKWPLHZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699561 |
Source


|
| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126930-21-0 |
Source


|
| Record name | Ethyl 5-cyclohexyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


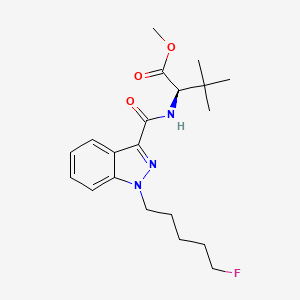
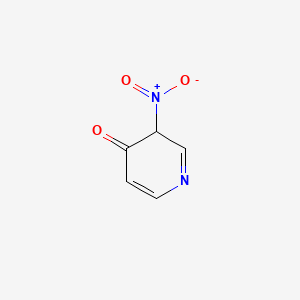
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)

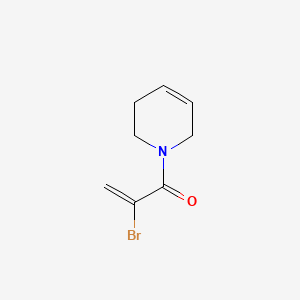

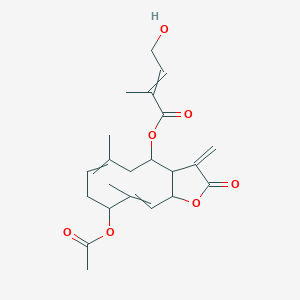


![7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B593249.png)
